2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate
Description
Historical Context and Discovery
The development of 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate is intrinsically linked to the historical understanding of tiglic acid and its derivatives. Tiglic acid itself has a rich historical background, first isolated in 1819 by Pelletier and Caventou from the seeds of Schoenocaulon officinalis, a Mexican plant of the family Melanthaceae. Initially termed sabadillic or cevadic acid, the compound was later identified in 1865 as being identical to methyl-crotonic acid discovered by Duppa and Frankland. The modern nomenclature "tiglic acid" was established in 1870 when Geuther and Fröhlich prepared the acid from croton oil and named it after Croton tiglium, the specific name of the croton oil plant.
The synthesis of tiglic acid esters, including complex derivatives like 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate, emerged from the broader development of esterification chemistry in the late 19th and early 20th centuries. The compound represents a sophisticated example of how naturally occurring acids like tiglic acid can be combined with modified terpene alcohols to create materials with specific functional properties. This particular ester demonstrates the evolution of synthetic organic chemistry from simple natural product isolation to complex molecular design for specific applications.
The recognition of this compound's unique properties in fragrance applications reflects the ongoing quest to understand structure-activity relationships in olfactory chemistry. The compound's development exemplifies the systematic approach to creating new materials by combining well-understood chemical building blocks in novel configurations.
Nomenclature and Chemical Identity
The systematic nomenclature of 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate follows International Union of Pure and Applied Chemistry conventions for complex ester compounds. The compound is officially designated as 2-butenoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester according to Chemical Abstracts Service indexing. Alternative nomenclature includes the more descriptive name (5-methyl-2-propan-2-ylcyclohexyl) (E)-2-methylbut-2-enoate, which explicitly indicates the stereochemistry of the double bond.
The compound is registered under Chemical Abstracts Service Registry Number 67801-23-4, providing a unique identifier for database searches and regulatory purposes. The European Inventory of Existing Commercial Chemical Substances number 267-144-6 further confirms its commercial significance. The molecular formula C15H26O2 indicates the presence of fifteen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 238.37 grams per mole.
The compound is also known by the trade name "menthol tiglate," which reflects its structural composition as an ester formed between a menthol-type alcohol and tiglic acid. This common name provides immediate insight into the compound's chemical heritage and structural characteristics, linking it directly to both the well-known cooling compound menthol and the historical tiglic acid.
Position within Ester Taxonomy
2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate occupies a specific position within the broader classification of organic esters. As a member of the ester functional group family, it represents the product of condensation between a carboxylic acid and an alcohol with the elimination of water. More specifically, this compound belongs to the subcategory of aliphatic esters derived from unsaturated carboxylic acids, with the acid component being 2-methylbut-2-enoic acid (tiglic acid).
Within the ester taxonomy, this compound can be further classified as a cycloaliphatic ester due to the presence of the cyclohexane ring system in the alcohol component. The cyclohexane ring bears two substituents: an isopropyl group at the 2-position and a methyl group at the 5-position, creating a substitution pattern that influences both the compound's physical properties and its biological activity. This substitution pattern places the compound within the subset of esters derived from substituted cyclohexanol derivatives.
The compound's classification extends to its stereochemical characteristics, as it contains multiple chiral centers within the cyclohexane ring system. This stereochemical complexity places it among the more sophisticated members of the ester family, where three-dimensional molecular architecture plays a crucial role in determining functional properties. The presence of the (E)-configured double bond in the acid component further refines its taxonomic position within the category of esters containing geometrically defined unsaturation.
From a functional perspective, the compound belongs to the class of fragrance esters, materials specifically designed or selected for their olfactory properties. This functional classification intersects with its chemical taxonomy, demonstrating how structural features translate into practical applications in commercial chemistry.
Relationship to Tiglic Acid Derivatives
The relationship between 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate and other tiglic acid derivatives represents a fundamental aspect of its chemical identity. Tiglic acid, systematically known as (E)-2-methylbut-2-enoic acid, serves as the parent carboxylic acid from which this ester is derived. Tiglic acid is characterized by its unsaturated structure with a double bond between the second and third carbon atoms of the chain, and it forms a geometric isomer pair with angelic acid.
The compound belongs to the broader family of tiglates, which are salts and esters of tiglic acid. This family includes numerous naturally occurring and synthetic compounds that share the common structural feature of the tiglic acid moiety. The specific alcohol component in 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate distinguishes it from other tiglates, such as the simpler methyl tiglate or the naturally occurring esters found in various plant oils.
Tiglic acid itself is found in croton oil and several other natural products, and has been isolated from the defensive secretions of certain beetles. This natural occurrence provides context for understanding the biological relevance of tiglic acid derivatives and their potential roles in chemical ecology. The synthetic ester 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate represents an extension of these natural systems into designed materials for specific applications.
The compound's properties can be understood in relation to other tiglic acid derivatives through structure-activity relationships. The presence of the substituted cyclohexane alcohol component modifies the basic properties of tiglic acid, creating a material with distinct physical and olfactory characteristics. This relationship demonstrates the systematic approach to molecular design, where known chemical scaffolds are modified to achieve desired properties.
| Tiglic Acid Derivative | Alcohol Component | Application |
|---|---|---|
| Methyl tiglate | Methanol | Chemical intermediate |
| Ethyl tiglate | Ethanol | Flavoring agent |
| 2-Isopropyl-5-methylcyclohexyl tiglate | 2-Isopropyl-5-methylcyclohexanol | Fragrance ingredient |
Stereochemical Significance
The stereochemical aspects of 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate represent crucial factors in determining its chemical and biological properties. The compound contains multiple elements of chirality and geometric isomerism that contribute to its three-dimensional structure and subsequent functional characteristics. The tiglic acid component contributes an (E)-configured double bond, which distinguishes it from the corresponding (Z)-isomer found in angelic acid.
The cyclohexane ring system introduces additional stereochemical complexity through the presence of multiple chiral centers. The substitution pattern with isopropyl and methyl groups creates a specific spatial arrangement that influences the compound's conformational preferences and intermolecular interactions. The chair conformation of the cyclohexane ring allows for the optimization of substituent positions, minimizing steric interactions and stabilizing the overall molecular structure.
The relationship between this compound and naturally occurring menthol provides insight into stereochemical significance. Natural menthol exists predominantly as the (1R,2S,5R) stereoisomer, with the isopropyl group positioned trans to both the methyl and hydroxyl groups. In 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate, the ester substitution replaces the hydroxyl group while maintaining similar stereochemical relationships, suggesting that stereochemical preferences established in the natural system are preserved in the synthetic derivative.
The compound's odor profile, characterized as herbal (77.9%), fruity (72.41%), floral (71.24%), and mint (66.64%), likely reflects its stereochemical relationship to known olfactory compounds. The stereochemical arrangement influences how the molecule interacts with olfactory receptors, determining the specific sensory characteristics that make it valuable in fragrance applications.
The absolute configuration of the multiple chiral centers in this compound affects not only its olfactory properties but also its physical characteristics such as volatility and stability. The specific three-dimensional arrangement influences intermolecular forces and packing arrangements, which in turn affect properties like boiling point, vapor pressure, and evaporation rate. These stereochemical effects demonstrate the fundamental importance of molecular architecture in determining material properties and applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h6,10-11,13-14H,7-9H2,1-5H3/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHHVYXOBMFPA-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CCC1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC(CCC1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67801-23-4 | |
| Record name | 2-Butenoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Esterification Method
The most common and straightforward method to prepare 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate is through the esterification of 2-methylbut-2-enoic acid with 2-isopropyl-5-methylcyclohexanol.
$$
\text{2-methylbut-2-enoic acid} + \text{2-isopropyl-5-methylcyclohexanol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate} + \text{H}_2\text{O}
$$
- Catalysts: Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are employed to activate the carboxylic acid for ester formation.
- Solvents: Organic solvents like toluene or dichloromethane are used to dissolve reactants and facilitate azeotropic removal of water, driving the equilibrium toward ester formation.
- Conditions: Refluxing the reaction mixture ensures sufficient energy for ester bond formation and water removal, commonly using a Dean-Stark apparatus to continuously remove water formed during the reaction.
- Yield: Optimized conditions typically yield high purity ester with minimal side products.
Industrial Production Methods
For large-scale synthesis, continuous flow processes have been developed to improve efficiency, reproducibility, and safety.
- Automated Reactors: Use of automated flow reactors allows precise control over reaction parameters such as temperature, pressure, and catalyst concentration.
- Reaction Parameters: Typical industrial conditions maintain temperatures around reflux of the chosen solvent, with controlled acid catalyst dosing.
- Advantages: Continuous removal of water and precise control reduce reaction times and increase yield and purity.
- Scale-Up: This method supports scalability from pilot to full production scale with consistent product quality.
Alternative Synthetic Routes (Research-Based)
While the classical esterification is predominant, some research explores alternative routes for preparing the alcohol precursor or modifying the ester group.
Preparation of Alcohol Precursor:
- Reduction of corresponding aldehydes or esters using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature yields 2-isopropyl-5-methylcyclohexanol with high selectivity.
- Bromination of the alcohol using phosphorus tribromide (PBr₃) in diethyl ether at 0 °C to room temperature produces the corresponding bromide intermediate for further functionalization.
General Experimental Protocols:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| A | LiAlH₄ in THF, 0 °C to RT | Reduction of ester/aldehyde to alcohol | Reaction monitored by TLC, quenched carefully with water and NaOH |
| B | PBr₃ in Et₂O, 0 °C to RT | Conversion of alcohol to bromide | Bromide used directly in next steps without purification |
| C | Alkylation using NaH and β-keto ester in DMF, 70 °C | Formation of ketone precursors | Followed by hydrolysis and acidification |
| D | Oxime ester formation using hydroxylamine hydrochloride and NaOAc in MeOH, 75 °C | Preparation of oxime esters for further cyclization | Purified by flash chromatography |
| E | Palladium-catalyzed Narasaka-Heck cyclization in DMF with Et₃N | Formation of nitrogen-bearing stereocenters | Used for complex molecule synthesis, not direct ester preparation |
These detailed procedures are part of broader synthetic sequences but highlight the preparation of key intermediates related to the ester moiety in 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate synthesis.
Reaction Optimization and Analytical Data
Reaction Optimization Parameters:
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 80–110 °C (reflux) | Higher temp increases rate but may cause side reactions |
| Catalyst Concentration | 1–5 mol% | Higher catalyst improves rate but may complicate purification |
| Solvent Choice | Toluene, Dichloromethane | Affects solubility and water removal efficiency |
| Reaction Time | 4–12 hours | Longer time ensures completion but risk of degradation |
- NMR Spectroscopy (¹H, ¹³C): Confirms ester formation and purity.
- Infrared Spectroscopy (IR): Ester carbonyl peak around 1735 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with C₁₅H₂₆O₂.
- Chromatography (TLC, HPLC): Monitors reaction progress and purity.
Summary Table of Preparation Methods
| Methodology | Description | Key Reagents | Conditions | Scale | Advantages |
|---|---|---|---|---|---|
| Classical Esterification | Acid-catalyzed esterification of acid + alcohol | 2-methylbut-2-enoic acid, 2-isopropyl-5-methylcyclohexanol, H₂SO₄ or p-TsOH | Reflux in toluene or DCM, Dean-Stark apparatus | Lab to pilot | Simple, high yield, well-established |
| Continuous Flow Industrial | Automated flow esterification with controlled parameters | Same as above with automated dosing | Controlled temp, pressure, catalyst conc. | Industrial scale | Efficient, reproducible, scalable |
| Alcohol Precursor Synthesis | Reduction of aldehyde/ester to alcohol | LiAlH₄ in THF | 0 °C to RT | Lab scale | High selectivity, pure intermediates |
| Bromide Intermediate Formation | Conversion of alcohol to bromide | PBr₃ in Et₂O | 0 °C to RT | Lab scale | Useful for further functionalization |
Research Findings and Notes
- The esterification reaction proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and elimination of water.
- Removal of water is critical to drive the equilibrium toward ester formation; hence, solvents capable of azeotropic distillation are preferred.
- Acid catalysts must be carefully controlled to avoid side reactions such as polymerization or rearrangement of the 2-methylbut-2-enoic acid.
- Industrial processes benefit from continuous flow technology, enhancing safety and minimizing waste.
- The compound's unique ester group imparts specific chemical reactivity, making it a valuable intermediate in fragrance and specialty chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoic acid.
Reduction: 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Fragrance and Flavor Industry
The primary application of 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate is as a fragrance component in perfumes and personal care products. Its pleasant aroma makes it suitable for use in household products, air fresheners, and scented candles.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial properties. Certain esters have been shown to exhibit antibacterial effects against various strains of bacteria; however, specific data on this compound's efficacy remains limited. This potential could lead to its use in formulations aimed at enhancing product stability and safety.
Chemical Intermediate
In synthetic organic chemistry, it serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including hydrolysis and substitution reactions, making it valuable in research settings.
Case Study: Fragrance Ingredient Safety Assessment
A comprehensive assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of various fragrance ingredients, including 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate. The study highlighted its low toxicity profile when used within recommended concentrations in consumer products .
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and acid. These products can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Biological Activity
Overview
2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate, with the molecular formula C₁₅H₂₆O₂, is an organic compound recognized for its unique structure and potential biological activities. This ester is primarily utilized in the fragrance industry due to its pleasant aroma, but it also exhibits interesting biological properties that merit further investigation.
- Molecular Weight : 238.37 g/mol
- Structure : Features a cyclohexane ring substituted with isopropyl and methyl groups, along with an ester functional group derived from 2-methylbut-2-enoic acid.
The biological activity of this compound is largely attributed to its ability to undergo hydrolysis in the presence of esterases, leading to the formation of 2-isopropyl-5-methylcyclohexanol and 2-methylbut-2-enoic acid. These products can engage in various biochemical pathways, influencing cellular processes such as enzyme activity and antimicrobial effects.
Enzyme Interactions
The compound's ester functional group allows it to participate in hydrolysis reactions, which can be significant in studies involving enzyme activity. Such interactions could potentially lead to applications in biochemistry and pharmacology where enzyme modulation is critical.
Study on Antimicrobial Activity
A study explored the antimicrobial effects of various esters, including 2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate. Although detailed results specific to this compound were not provided, the findings suggested that certain esters could inhibit bacterial growth, indicating potential applications in preserving food and cosmetics.
Safety Assessment
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) highlighted the importance of evaluating fragrance ingredients like this compound for safety in consumer products. The assessment included toxicity studies that are essential for understanding any adverse effects associated with exposure .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Isopropyl-5-methylcyclohexyl acetate | Similar cyclohexane structure; acetate functional group | Antimicrobial properties noted |
| 2-Isopropyl-5-methylcyclohexyl propionate | Propionate group; similar structural features | Potentially similar biological activities |
| 2-Isopropyl-5-methylcyclohexyl butyrate | Butyrate group; retains cyclohexane structure | Limited data on biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Fischer esterification or Steglich esterification. For example, reacting 2-methylbut-2-enoic acid with 2-isopropyl-5-methylcyclohexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous conditions. Optimization includes temperature control (80–120°C), solvent selection (toluene or dichloromethane), and monitoring via TLC or GC-MS for conversion efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the ester. Kinetic studies of similar esters suggest adjusting molar ratios (1:1.2 alcohol:acid) improves yields by minimizing side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituents on the cyclohexyl ring and ester group. For example, downfield shifts (~4.8–5.2 ppm) in ¹H NMR indicate the α-proton of the enoate moiety.
- IR : Stretching frequencies at ~1720–1740 cm⁻¹ confirm the ester carbonyl group.
- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks corresponding to cyclohexyl and enoate fragments) validate purity.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as seen in structurally related esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR shifts)?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. For example:
- NMR Splitting : Use variable-temperature NMR to assess dynamic effects (e.g., chair-flipping in the cyclohexyl ring).
- IR Shifts : Compare spectra in different solvents (e.g., CCl₄ vs. DMSO) to isolate solvent-polarity effects.
Cross-validation with computational methods (e.g., DFT calculations for predicted NMR/IR spectra) and literature analogs (e.g., 2-methylpropyl methacrylate ) helps reconcile discrepancies .
Q. What experimental designs are suitable for studying the hydrolysis kinetics of this ester under varying pH conditions?
Methodological Answer:
- Kinetic Setup : Conduct pseudo-first-order reactions with excess H₂O in buffered solutions (pH 2–12). Monitor ester depletion via HPLC (C18 column, UV detection at 210 nm) or pH-stat titration.
- Data Analysis : Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with structurally similar esters (e.g., isobutyl methacrylate ) to assess steric/electronic effects.
- Control Experiments : Include inhibitors (e.g., NaN₃) to rule out microbial interference in long-term studies .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set). Calculate LUMO energy of the carbonyl group to predict nucleophilic attack susceptibility.
- MD Simulations : Simulate solvent interactions (e.g., water vs. THF) to assess solvolysis pathways.
Validate models with experimental kinetic data from similar esters (e.g., methylphosphonothioate analogs ).
Data Analysis and Interpretation
Q. How should researchers handle batch-to-batch variability in synthesis yields?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, temperature, solvent purity). Use ANOVA to identify significant factors.
- Statistical Control Charts : Track yields over multiple batches; outliers may indicate impurities (e.g., unreacted alcohol detected via GC-MS).
Refer to methodologies for related cyclohexanol derivatives and phosphonothioate esters for troubleshooting protocols.
Q. What strategies ensure reproducibility in crystallographic studies of this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals.
- Data Collection : Maintain consistent temperature (100 K) during XRD to minimize thermal motion artifacts.
Compare unit cell parameters with published esters (e.g., 4-methoxybenzoate derivatives ) to confirm structural integrity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
